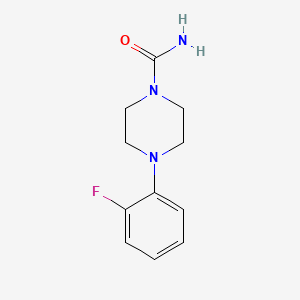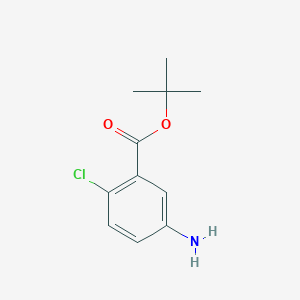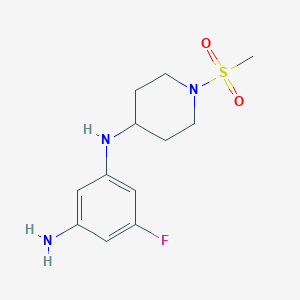![molecular formula C9H13N3O2 B1444955 4-[(ジメチルアミノ)メチル]-2-ニトロアニリン CAS No. 1249667-42-2](/img/structure/B1444955.png)
4-[(ジメチルアミノ)メチル]-2-ニトロアニリン
概要
説明
4-[(Dimethylamino)methyl]-2-nitroaniline is an organic compound with a complex structure that includes a dimethylamino group, a nitro group, and an aniline base
科学的研究の応用
4-[(Dimethylamino)methyl]-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]-2-nitroaniline typically involves a multi-step process. One common method includes the nitration of aniline derivatives followed by the introduction of the dimethylamino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 4-[(Dimethylamino)methyl]-2-nitroaniline may involve large-scale nitration and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and product quality.
化学反応の分析
Types of Reactions
4-[(Dimethylamino)methyl]-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
Oxidation: Products may include nitroso derivatives or further oxidized compounds.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted aniline derivatives can be formed depending on the reactants used.
作用機序
The mechanism of action of 4-[(Dimethylamino)methyl]-2-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates that can interact with biological molecules. These interactions can lead to changes in cellular processes and pathways, contributing to its observed biological activities.
類似化合物との比較
Similar Compounds
4-Dimethylaminopyridine (DMAP): A similar compound with a pyridine base, known for its use as a nucleophilic catalyst.
4-[(Dimethylamino)methyl]aniline: Lacks the nitro group but shares the dimethylamino and aniline structure.
Uniqueness
4-[(Dimethylamino)methyl]-2-nitroaniline is unique due to the presence of both the nitro and dimethylamino groups, which confer distinct chemical reactivity and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.
特性
IUPAC Name |
4-[(dimethylamino)methyl]-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-11(2)6-7-3-4-8(10)9(5-7)12(13)14/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIOAVVHBYSARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
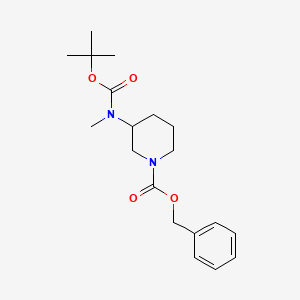

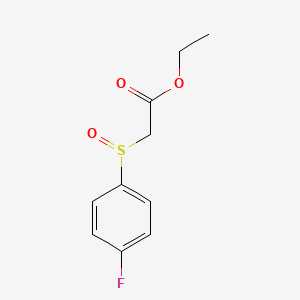
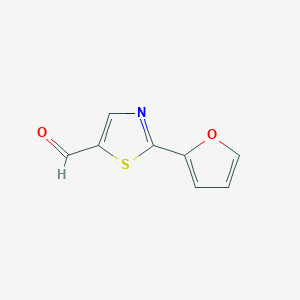

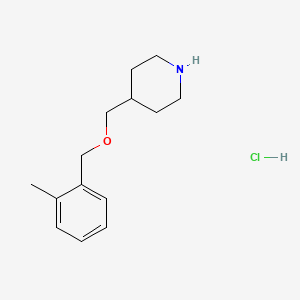
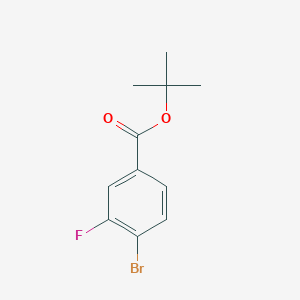
![4-bromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B1444884.png)
![3-[(3,3,3-Trifluoropropyl)amino]propanenitrile](/img/structure/B1444886.png)
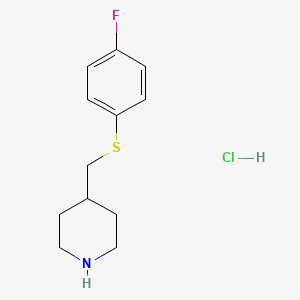
![7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1444888.png)
